N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide
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Overview
Description
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the Boc group can be introduced under both aqueous and anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green solvents is becoming more prevalent to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas, palladium, nickel.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-(+/-)-3-amino-3,4-dimethylpent-4-enamide: Similar to the Boc-protected compound but uses a carbobenzyloxy (Cbz) group for protection.
N-Fmoc-(+/-)-3-amino-3,4-dimethylpent-4-enamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl N-(5-amino-2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)12(6,7-9(13)15)14-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBCJYSNXINLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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